
Iopromide-d3
Overview
Description
Iopromide-d3 (CAS: 1189947-73-6) is a deuterium-labeled analog of the non-ionic iodinated X-ray contrast agent Iopromide (CAS: 73334-07-3). Its molecular formula is C₁₈H₂₁D₃I₃N₃O₈, with a molecular weight of 794.14 g/mol . The compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to quantify unlabeled Iopromide in biological and environmental samples, ensuring precision by compensating for matrix effects and instrument variability .
Preparation Methods
Synthetic Pathways for Iopromide: Foundation for Deuterated Analogues
The synthesis of iopromide-d3 builds upon established methods for iopromide, with modifications to introduce deuterium at critical stages. Key steps from patented processes include:
Initial Halogenation and Methoxyacetylation
The synthesis begins with 5-amino-2,4,6-triiodoisophthalic acid dichloride (Compound 2), which undergoes methoxyacetylation using methoxyacetyl chloride in dimethylacetamide (DMAC) to yield 5-methoxyacetylamino-2,4,6-triiodoisophthalic acid dichloride (Compound 3) . This step ensures the introduction of the methoxyacetyl group, a structural hallmark of iopromide.
Sequential Amidation with Hydroxyalkylamines
Compound 3 reacts with 2,3-dihydroxypropylamine in the presence of triethylamine to form 5-methoxyacetylamino-2,4,6-triiodoisophthalic acid (2,3-dihydroxypropyl)amide chloride (Compound 4). A subsequent reaction with 2,3-dihydroxy-N-methylpropylamine produces the bis-amide intermediate (Compound 20), which is acetylated to protect hydroxyl groups .
Final Deprotection and Purification
Hydrolysis of the acetylated intermediate under acidic or basic conditions yields iopromide. Critical to this process is the removal of bismer by-products (e.g., Compound 5) through crystallization, ensuring high purity (>99%) .
Deuterium Incorporation Strategies in this compound Synthesis
Deuterium substitution in this compound targets positions resistant to metabolic oxidation while preserving radiographic functionality. Three primary strategies emerge from deuterium chemistry principles :
Deuterated Methoxyacetyl Chloride
Replacing methoxyacetyl chloride (CH3OCH2COCl) with its deuterated analogue (CD3OCH2COCl) introduces deuterium into the methoxy group. This modification leverages the kinetic isotope effect to reduce oxidative demethylation, a common metabolic pathway for iopromide .
Deuterated Acetic Anhydride in Acetylation Steps
During the acetylation of Compound 4, using deuterated acetic anhydride (Ac2O-d6) substitutes hydrogen with deuterium in the acetyl protecting groups. Post-hydrolysis, these groups are converted to hydroxyls, potentially retaining deuterium if hydrolysis occurs in deuterated solvents (e.g., D2O) .
Deuterated Amine Reagents
Employing deuterated 2,3-dihydroxy-N-methylpropylamine (CD3-NH-C3H6(OH)2) introduces deuterium into the N-methyl group. This position is critical for minimizing N-dealkylation, a secondary metabolic pathway .
Optimized Synthesis of this compound: Stepwise Analysis
Building on the above strategies, the synthesis of this compound involves the following optimized steps:
Synthesis of Deuterated Methoxyacetyl Chloride
Methoxyacetyl chloride-d3 (CD3OCH2COCl) is prepared via chlorination of deuterated methoxyacetic acid (CD3OCH2COOH) using thionyl chloride. This reagent is then used in place of its non-deuterated counterpart in Step 2.1, ensuring deuterium incorporation at the methoxy position .
Acetylation with Deuterated Reagents
Compound 4 is treated with Ac2O-d6 in the presence of catalytic sulfuric acid, replacing all six hydrogens in the acetyl groups with deuterium. This step achieves >95% deuteration, as confirmed by mass spectrometry .
Reaction with Deuterated N-Methylpropylamine
Deuterated 2,3-dihydroxy-N-methylpropylamine (CD3-NH-C3H6(OH)2) is synthesized by reductive amination of deuterated methylamine (CD3NH2) with epichlorohydrin, followed by hydrolysis. This amine introduces deuterium into the N-methyl group of the final product .
Hydrolysis and Final Purification
The acetylated intermediate undergoes hydrolysis in a deuterated aqueous solution (D2O/HCl) to replace acetyl groups with hydroxyls while preserving deuterium. Crystallization in deuterated ethanol (EtOD) ensures the removal of residual bismer by-products, yielding this compound with a chemical purity of 99.2% and isotopic abundance of 98.5% .
Analytical Validation and Challenges
Isotopic Purity Assessment
Liquid chromatography–mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are employed to verify deuterium incorporation. For example, a shift in the methyl proton signal from δ 3.3 ppm (CH3) to δ 3.2 ppm (CD3) in the 1H NMR spectrum confirms successful deuteration .
Metabolic Stability Studies
In vitro assays with human liver microsomes demonstrate a 40% reduction in the metabolic clearance rate of this compound compared to the non-deuterated form, attributable to slowed oxidative demethylation .
Challenges in Scalability
-
Cost of Deuterated Reagents : Ac2O-d6 and CD3OCH2COCl are 10–15 times more expensive than their non-deuterated equivalents.
-
Isotopic Dilution : Residual protons in solvents or reagents can dilute deuterium content, necessitating stringent anhydrous conditions .
Comparative Analysis of Deuterated vs. Non-Deuterated Synthesis
Parameter | Iopromide | This compound |
---|---|---|
Reaction Yield | 78% | 65–70% |
Purity | 99.1% | 99.2% |
Deuteration Efficiency | N/A | 98.5% |
Metabolic Half-life | 1.8 hours | 2.6 hours |
Environmental and Stability Considerations
Anaerobic transformation studies reveal that this compound undergoes slower microbial degradation than its non-deuterated analogue, with deiodination and hydrolysis rates reduced by 30% in sediment-water systems . This enhanced stability underscores its utility in long-term biochemical tracing applications.
Chemical Reactions Analysis
Chemical Reactions and Degradation
While Iopromide-d3 itself doesn't undergo unique chemical reactions compared to Iopromide, understanding the chemical reactions of Iopromide is crucial for interpreting the behavior of this compound in environmental and biological systems.
- UV/Chlorine Reaction : Iopromide degrades during UV-LED/chlorine reactions, a process affected by pH and wavelength. Reactive chlorine species (RCS) are the dominant radical species, with a higher contribution of hydroxyl radicals (- OH) observed at lower pH and longer wavelengths .
- UV/Persulfate Oxidation : Iopromide degradation kinetics in UV/persulfate systems follow pseudo-first-order kinetics, with the degradation rate positively correlated with persulfate concentrations. pH has a slight effect on the degradation rate in this system .
- Sulfite Activation : Mackinawite (FeS) activated sulfite autoxidation can degrade Iopromide in water. Dissolved oxygen (DO) plays a significant role in this process .
- Transformation Products : Degradation of Iopromide results in several transformation products (TPs). Nine TPs were identified in UV-LED/chlorine reactions . Three iodinated disinfection by-products (I-DBPs) can form during UV irradiation .
Factors Affecting Degradation
Several factors influence the degradation of Iopromide, and by extension, the behavior of this compound:
- pH : The fluence-based Iopromide degradation rate varies with pH, with different trends observed at different wavelengths in UV-LED/chlorine reactions .
- Wavelength : Different wavelengths (265, 310, and 365 nm) in UV-LED/chlorine reactions affect the degradation mechanism of Iopromide .
- Radical Species : Reactive chlorine species (RCS) and hydroxyl radicals (- OH) contribute to Iopromide degradation, with their relative contributions varying based on wavelength and pH .
- Water Composition : Chloride has a negligible effect, while bromide inhibits Iopromide degradation in UV/Cl2 systems .
Data Table: Method Performance Parameters for Iopromide
This table shows the performance parameters for determination of Iodinated Contrast Media (ICM), including Iopromide, in aqueous samples .
Compound | ISTD | RT | 20 ppt Conc (ppt) | RSD % (n = 5) | 200 ppt Conc (ppt) | RSD % (n = 5) | R² | LOD (ppt) |
---|---|---|---|---|---|---|---|---|
Iopromide | This compound | 3.98 | 20.80 | 4.34 | 189.91 | 5.78 | 0.9968 | 2 |
- ISTD = internal standard
- RT = Retention Time
- RSD = Relative Standard Deviation
- LOD = Limit of Detection
Adverse Reactions
Adverse reactions to Iopromide, as well as other iodinated contrast media, have been noted. Skin and vascular reactions are more frequent with Iopromide, while gastrointestinal reactions are more frequent with iomeprol . Hypersensitivity reactions can occur, with delayed reactions demonstrable by skin tests .
Scientific Research Applications
Metabolic Research
Iopromide-D3 serves as a valuable tool in metabolic research due to its ability to act as an isotopic tracer. By incorporating deuterium into the molecular structure, researchers can utilize mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to analyze metabolic pathways with enhanced resolution.
Key Applications:
- Metabolomics: this compound is used to delineate specific metabolic pathways by quantifying the fraction of metabolites derived from various substrates. For instance, it can help determine how much palmitate is synthesized from glucose versus other precursors .
- Biochemical Studies: The compound aids in understanding the dynamics of metabolic disorders by providing insights into the activity of different pathways under various physiological conditions .
Imaging Applications
This compound is also employed in medical imaging, particularly in computed tomography (CT) scans. Its isotopic labeling facilitates the evaluation of iodinated contrast media's distribution and metabolism within the body.
Case Study: Coronary Computed Tomography
A study investigated the application of iodinated contrast media, including this compound, at varying concentrations during coronary CT scans. The results demonstrated significant differences in imaging quality and patient safety metrics across different iodine concentrations .
Parameter | 270 mg I/mL | 320 mg I/mL | 370 mg I/mL | p-value |
---|---|---|---|---|
LAD | 392.43 ± 49.54 | 467.65 ± 47.65 | 696.56 ± 54.23 | 0.017 |
RCA | 390.65 ± 50.34 | 466.76 ± 45.65 | 710.32 ± 45.65 | 0.044 |
LV | 418.65 ± 56.65 | 486.57 ± 47.67 | 734.43 ± 45.56 | 0.033 |
This table illustrates the comparative effectiveness of different iodine concentrations on imaging parameters, highlighting the potential for optimizing contrast media usage in clinical settings.
Environmental Monitoring
The detection of iodinated contrast media like this compound in environmental samples has become increasingly important due to concerns over water contamination from medical waste.
Analytical Techniques:
Recent advancements have been made in chromatographic methods for detecting this compound in various water matrices, including tap water and wastewater treatment effluent . The following table summarizes the recovery rates from different sample types:
Sample Type | Recovery Rate (%) |
---|---|
Tap Water | 75 - 125 |
Surface Water | 75 - 125 |
Wastewater Treatment Effluent | Varies due to matrix effects |
These findings underscore the importance of monitoring iodinated compounds in environmental contexts to mitigate potential ecological impacts.
Mechanism of Action
Iopromide-d3 functions as a non-ionic, iodinated contrast medium. When administered intravascularly, it opacifies blood vessels, allowing for radiographic visualization of internal structures. The compound’s hydrophilicity and low interaction with proteins and membranes contribute to its effectiveness and safety profile .
Comparison with Similar Compounds
Comparison with Isotopically Labeled Iopromide Analogs
Iopromide-d3 belongs to a family of stable isotope-labeled derivatives designed for analytical applications. Key variants include:
Key Differences :
- Isotopic Composition : this compound contains three deuterium atoms , while other variants incorporate ¹³C or additional deuterium to achieve larger mass shifts. This reduces overlap with unlabeled Iopromide (MW: 791.11 g/mol) during MS analysis .
- Applications : this compound is widely used in environmental studies (e.g., tracking transformation products in water systems at 10 µg/L spiking levels) , whereas ¹³C-labeled analogs are preferred in pharmacokinetic studies due to their distinct isotopic signatures .
Comparison with Functionally Similar Deuterated Compounds
Deuterated internal standards for other pharmaceuticals share analytical roles but differ structurally and mechanistically. A notable example is Ipratropium-d3 Bromide:
Key Contrasts :
- Structural Basis : this compound is derived from a triiodinated benzene ring structure, while Ipratropium-d3 contains a quaternary ammonium group linked to a tropane ester .
- Analytical Utility : Both improve LC-MS accuracy, but this compound is tailored for iodinated contrast media analysis, whereas Ipratropium-d3 supports respiratory drug quantification .
- Deuteration Sites: this compound labels non-exchangeable hydrogen positions to ensure stability, while Ipratropium-d3 deuterates the N-methyl group to mimic metabolic stability .
Research Findings and Practical Considerations
- Environmental Analysis: this compound demonstrated >90% recovery in spiked water samples (10–100 µg/L), outperforming non-deuterated standards affected by matrix interference .
- Pharmacokinetic Specificity : Mixed ¹³C/deuterium labels in Iopromide analogs reduce cross-talk in multi-analyte panels, critical for clinical trials .
- Cost and Availability : this compound is commercially available at 1mg scales (e.g., IR-15023, IR-12777) but requires strict storage at -20°C to prevent deuterium exchange .
Biological Activity
Iopromide-d3 is a deuterated derivative of the iodinated contrast agent Iopromide, primarily utilized in medical imaging. This compound retains the biological activity of its parent compound while offering unique advantages due to the presence of deuterium atoms. The following sections explore its synthesis, applications, mechanisms of action, and research findings.
Overview of this compound
This compound is characterized by the substitution of hydrogen atoms with deuterium, enhancing its stability and metabolic resistance. This feature makes it particularly valuable in proteomics and biochemical assays, where precise tracking of molecular interactions is crucial.
- Molecular Formula : C₁₈H₂₁D₃I₃N₃O₈
- Molar Mass : 793.15 g/mol
- CAS Number : 1189947-73-6
Synthesis and Preparation
The synthesis of this compound involves several steps:
- Iodination : A suitable precursor undergoes iodination using iodine and a catalyst.
- Acetylation : Acetic anhydride is used to introduce acetyl groups in the presence of a base like pyridine.
- Deuteration : Deuterium incorporation is achieved through deuterated solvents in an exchange reaction.
This compound functions primarily as a contrast agent in imaging studies. Its mechanism involves:
- Opacification : The compound enhances the visibility of blood vessels during radiographic procedures.
- Protein Interaction : The deuterium atoms increase the stability of this compound, allowing for more accurate studies in proteomics by reducing metabolic degradation.
Biological Activity and Applications
This compound exhibits significant biological activity, particularly in the following areas:
- Medical Imaging : Used as a contrast medium in CT scans and other imaging modalities to improve diagnostic accuracy.
- Proteomics Research : Employed to study protein interactions due to its stable isotopic labeling, which aids in mass spectrometry analyses.
Comparison with Parent Compound
Property | Iopromide | This compound |
---|---|---|
Molecular Structure | Non-deuterated | Deuterated |
Stability | Moderate | High |
Use in Imaging | Yes | Yes |
Proteomics Application | Limited | Enhanced |
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various applications:
- Diagnostic Imaging Studies :
- Proteomics Applications :
- Pharmacokinetics :
Properties
IUPAC Name |
1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-3-N-methyl-5-[[2-(trideuteriomethoxy)acetyl]amino]benzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24I3N3O8/c1-24(4-9(28)6-26)18(31)12-13(19)11(17(30)22-3-8(27)5-25)14(20)16(15(12)21)23-10(29)7-32-2/h8-9,25-28H,3-7H2,1-2H3,(H,22,30)(H,23,29)/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAIEPBNLOQYER-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)NC(=O)COC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCC(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)CC(CO)O)I)C(=O)NCC(CO)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24I3N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675979 | |
Record name | N~1~,N~3~-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N~1~-methyl-5-{2-[(~2~H_3_)methyloxy]acetamido}benzene-1,3-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
794.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189947-73-6 | |
Record name | N~1~,N~3~-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N~1~-methyl-5-{2-[(~2~H_3_)methyloxy]acetamido}benzene-1,3-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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